2-Amino-4-chloronicotinaldehyde

Catalog No.
S809333
CAS No.
884004-48-2
M.F
C6H5ClN2O
M. Wt
156.569
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloronicotinaldehyde

CAS Number

884004-48-2

Product Name

2-Amino-4-chloronicotinaldehyde

IUPAC Name

2-amino-4-chloropyridine-3-carbaldehyde

Molecular Formula

C6H5ClN2O

Molecular Weight

156.569

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)

InChI Key

SCZVETGVSYSMBV-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Cl)C=O)N

Synonyms

2-Amino-4-chloro-3-pyridinecarboxaldehyde

Synthesis and Characterization:

2-Amino-4-chloronicotinaldehyde is a small organic molecule with the chemical formula C6H5ClN2O. While its natural occurrence is unknown, it can be synthesized in the laboratory using various methods. Researchers have described its synthesis through the Vilsmeier-Haaf reaction, starting from 4-chloroaniline and formyl chloride [].

Potential Applications:

  • Organic synthesis: The presence of both an amino and an aldehyde group in the molecule makes it a potential building block for the synthesis of more complex molecules with diverse functionalities.
  • Medicinal chemistry: The combination of the amino and chloro groups could potentially lead to interesting biological activities, prompting researchers to explore its potential as a lead compound for drug discovery []. However, it is crucial to note that further research is needed to understand its safety and efficacy in any potential therapeutic application.

2-Amino-4-chloronicotinaldehyde is an organic compound with the chemical formula C6H5ClN2OC_6H_5ClN_2O. It is characterized by the presence of an amino group and a chlorinated nicotinaldehyde structure, which contributes to its unique chemical properties. The compound appears as a crystalline solid and is soluble in common organic solvents. Its molecular weight is approximately 156.57 g/mol, and it has a boiling point that remains unspecified in available literature .

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Aldol Condensation: The aldehyde group can participate in aldol reactions, especially under basic conditions, to form β-hydroxy aldehydes or ketones.
  • Reduction Reactions: The compound may be reduced to corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing 2-Amino-4-chloronicotinaldehyde:

  • Starting from Nicotinic Acid Derivatives: A common approach involves the chlorination of nicotinic acid followed by a reduction process.
  • Using Aldehyde Precursors: The compound can also be synthesized through the reaction of 4-chloronicotinaldehyde with ammonia or amines under controlled conditions .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for more efficient synthesis in shorter time frames .

2-Amino-4-chloronicotinaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it could serve as a precursor for developing new therapeutic agents.
  • Agricultural Chemicals: It may find use in the synthesis of agrochemicals, particularly pesticides or herbicides.
  • Material Science: Its derivatives could be explored for applications in polymers or other materials due to their unique properties.

Several compounds share structural similarities with 2-Amino-4-chloronicotinaldehyde. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
4-Chloro-6-fluoronicotinaldehyde0.75Contains fluorine which may enhance biological activity
6-Amino-4-chloronicotinic acid0.66Exhibits different acidity characteristics
2-(Methylamino)nicotinaldehyde0.69Methyl substitution alters solubility and reactivity
4-Amino-2-chloronicotinaldehyde0.81Different positioning of amino group influences reactivity
Methyl 2-amino-4,6-dichloronicotinate0.72Additional chlorine atoms increase potential toxicity

These compounds illustrate the diversity within the nicotinaldehyde family and underscore the unique position of 2-Amino-4-chloronicotinaldehyde due to its specific functional groups and structural attributes .

The structural framework of 2-Amino-4-chloronicotinaldehyde embodies fundamental principles of heterocyclic chemistry that govern the behavior of pyridine-derived compounds in biological and chemical systems. The pyridine ring system, characterized by its six-membered aromatic structure containing one nitrogen atom, serves as a privileged scaffold in medicinal chemistry due to its characteristic chemical properties including basicity, solubility, hydrogen bond-forming ability, and capacity to act as bioisosteres of amines, amides, and other nitrogen-containing heterocyclic rings. The specific substitution pattern observed in 2-amino-4-chloronicotinaldehyde creates a unique electronic distribution that significantly influences molecular interactions and reactivity profiles.

The amino group positioned at the 2-position relative to the pyridine nitrogen introduces electron-donating character to the aromatic system, while simultaneously providing a site for hydrogen bonding interactions that are crucial for biological recognition processes. This amino substitution fundamentally alters the electron density distribution across the pyridine ring, creating regions of enhanced nucleophilicity that can participate in various chemical transformations. Conversely, the chlorine atom at the 4-position introduces electron-withdrawing effects that serve to moderate the overall electron density of the system while providing a potential leaving group for nucleophilic substitution reactions.

The aldehyde functionality present in the 3-position represents a critical reactive center that enables participation in condensation reactions, reductive transformations, and oxidative processes. This carbonyl group, being conjugated with the pyridine ring system, exhibits modified reactivity compared to simple aliphatic aldehydes, often displaying enhanced electrophilicity due to the electron-deficient nature of the pyridine nucleus. The combination of these three distinct functional groups within a single molecular framework creates opportunities for selective chemical modifications and enables the development of complex molecular architectures through sequential synthetic transformations.

Structural FeatureElectronic EffectChemical Implication
2-Amino groupElectron-donatingEnhanced nucleophilicity, hydrogen bonding capability
4-Chloro substituentElectron-withdrawingModerated reactivity, potential leaving group
3-Aldehyde groupElectrophilic centerCondensation reactions, oxidation-reduction processes
Pyridine nucleusAromatic systemπ-π interactions, coordination potential

Historical Context of Nicotinaldehyde Derivatives

The development of nicotinaldehyde derivatives, including 2-amino-4-chloronicotinaldehyde, can be traced through the evolution of pyridine chemistry that began in earnest during the late nineteenth and early twentieth centuries. Nicotinaldehyde, also known as pyridine-3-carbaldehyde, emerged as a fundamental building block in organic synthesis due to its accessibility from naturally occurring nicotinic acid and its versatility as a synthetic intermediate. The historical significance of this compound family became particularly evident with the recognition that modifications to the nicotinaldehyde core could yield molecules with enhanced biological activities and improved pharmacological properties.

Early synthetic methodologies for preparing nicotinaldehyde derivatives relied heavily on classical organic transformations, including the Vilsmeier-Haack reaction for introducing aldehyde functionality into electron-rich aromatic systems. This formylation reaction, which involves the treatment of substituted amides with phosphorus oxychloride and electron-rich arenes, provided a reliable route for constructing aldehyde-bearing pyridine derivatives and established foundational synthetic protocols that continue to influence modern synthetic approaches. The development of these methodologies represented a significant advancement in heterocyclic chemistry, enabling systematic exploration of structure-activity relationships within the nicotinaldehyde family.

The industrial significance of nicotinaldehyde derivatives became increasingly apparent with the recognition of their utility as intermediates in agrochemical synthesis. Patent literature from the mid-twentieth century documents extensive use of these compounds in the preparation of insecticides and other crop protection agents, highlighting their commercial importance beyond academic research applications. The development of large-scale synthetic processes for nicotinaldehyde production, including catalytic hydrogenation of 3-cyanopyridine under controlled conditions, facilitated broader access to these valuable synthetic intermediates and enabled their incorporation into industrial manufacturing processes.

The evolution of synthetic methodologies for preparing substituted nicotinaldehyde derivatives has been marked by continuous improvements in selectivity, efficiency, and environmental compatibility. Modern synthetic approaches increasingly emphasize atom-economical transformations and the development of metal-free reaction conditions that minimize the generation of toxic byproducts. These advances reflect broader trends in synthetic organic chemistry toward more sustainable and environmentally responsible manufacturing processes.

Position in Contemporary Synthetic Organic Chemistry

Within the landscape of contemporary synthetic organic chemistry, 2-amino-4-chloronicotinaldehyde occupies a position of considerable strategic importance as both a synthetic intermediate and a platform for molecular diversification. The compound represents an intersection of several important chemical functionalities that enable participation in a broad spectrum of synthetic transformations, making it a valuable building block for constructing complex molecular architectures. Current research in this area emphasizes the development of novel synthetic methodologies that exploit the unique reactivity profile of this compound to access previously challenging molecular targets.

Recent investigations have demonstrated that 2-amino-4-chloronicotinaldehyde can serve as a competent substrate for asymmetric autocatalytic reactions, particularly in diisopropylzinc alkylations that proceed with amplifying asymmetric induction. These studies reveal that the specific substitution pattern present in this compound enables unique autocatalytic behavior that can be harnessed for the preparation of enantioenriched products with high selectivity. Such discoveries highlight the continuing evolution of our understanding of how structural modifications to nicotinaldehyde derivatives can unlock new reactivity patterns and expand synthetic possibilities.

The synthetic utility of 2-amino-4-chloronicotinaldehyde extends beyond its role as a simple synthetic intermediate to encompass its function as a scaffold for combinatorial chemistry approaches. The presence of multiple reactive sites within the molecule enables the development of parallel synthetic strategies for generating libraries of structurally related compounds with diverse biological activities. This capability has proven particularly valuable in pharmaceutical research, where rapid access to structural analogs is essential for optimization of lead compounds and exploration of structure-activity relationships.

Contemporary synthetic applications of this compound frequently involve its incorporation into multi-step synthetic sequences designed to construct complex heterocyclic frameworks. Recent research has demonstrated the utility of amino-substituted nicotinaldehyde derivatives in the preparation of thieno[2,3-d]pyrimidine systems through noncatalyzed Mannich-type cyclization reactions. These transformations proceed under mild reaction conditions and provide access to pharmacologically relevant heterocyclic cores with potential applications in drug discovery programs.

Synthetic ApplicationReaction TypeProduct ClassReference Context
Asymmetric alkylationAutocatalytic additionChiral alcoholsAmplifying asymmetric induction
Heterocycle formationCyclization reactionsThieno[2,3-d]pyrimidinesPharmaceutical intermediates
Combinatorial synthesisParallel diversificationCompound librariesDrug discovery applications
Metal-free transformationsAtom-economical processesSustainable productsGreen chemistry initiatives

The integration of 2-amino-4-chloronicotinaldehyde into contemporary synthetic strategies reflects broader trends in organic chemistry toward the development of more efficient and selective synthetic methodologies. Current research emphasizes the exploitation of inherent reactivity patterns within complex molecular frameworks to achieve transformations that would be difficult or impossible using traditional synthetic approaches. This compound exemplifies how careful structural design can create molecules that serve as powerful synthetic tools for accessing diverse chemical space and enabling the discovery of new bioactive compounds.

2-Amino-4-chloronicotinaldehyde is an organic heterocyclic compound with the molecular formula C₆H₅ClN₂O [2] [5] [7]. The compound belongs to the class of substituted nicotinaldehydes and features a pyridine ring as its core structural framework [2]. The systematic name for this compound is 2-amino-4-chloropyridine-3-carbaldehyde, which accurately describes the positioning of its functional groups [2].
The molecular structure consists of a six-membered aromatic pyridine ring containing one nitrogen atom at position 1 [2]. The amino group (-NH₂) is positioned at carbon 2, directly adjacent to the pyridine nitrogen [2]. A chlorine atom occupies position 4 of the pyridine ring, while the aldehyde functional group (-CHO) is located at position 3 [2] [7]. This specific substitution pattern creates a unique electronic environment within the molecule that influences its chemical reactivity and physical properties [2].

The compound exhibits planar geometry typical of aromatic systems, with the pyridine ring maintaining its characteristic electron delocalization [11]. The presence of both electron-donating (amino group) and electron-withdrawing (chlorine and aldehyde) substituents creates a distinctive electronic distribution pattern across the ring system [2]. The amino group at position 2 provides electron density to the pyridine ring through resonance effects, while the chlorine atom at position 4 withdraws electron density through inductive effects [11].

The canonical SMILES notation for 2-amino-4-chloronicotinaldehyde is C1=CN=C(C(=C1Cl)C=O)N, which provides a standardized representation of its connectivity [2]. The InChI string InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) offers detailed structural information including stereochemical considerations [2].

Crystallographic Analysis

While specific crystallographic data for 2-amino-4-chloronicotinaldehyde has not been extensively reported in the literature, structural analysis of related chloropyridine compounds provides insights into the expected crystalline behavior of this compound [11] [13]. The molecular planarity typical of pyridine derivatives suggests that 2-amino-4-chloronicotinaldehyde likely adopts a planar configuration in the solid state [11].

Based on crystallographic studies of similar compounds, the molecule is expected to exhibit intermolecular hydrogen bonding interactions [4] [11]. The amino group at position 2 can serve as both a hydrogen bond donor and acceptor, while the aldehyde oxygen at position 3 provides additional hydrogen bonding sites [4]. These interactions are likely to influence the crystal packing arrangement and contribute to the overall stability of the crystal structure [11].

Comparative analysis with structurally related compounds such as 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile reveals that chloropyridine derivatives typically exhibit π-stacking interactions and C—H⋯N intermolecular interactions in their crystal structures [11]. The root mean square deviations from planarity in these related compounds range from 0.0077 to 0.0161 Å, indicating minimal deviation from ideal planar geometry [11].

The expected crystal system for 2-amino-4-chloronicotinaldehyde is likely monoclinic or orthorhombic, based on the crystallographic behavior of analogous chloropyridine derivatives [11] [15]. The presence of both amino and aldehyde functional groups suggests the formation of hydrogen-bonded networks that could significantly influence the unit cell parameters and space group symmetry [4].

Physical Properties

Molecular Weight and Formula

2-Amino-4-chloronicotinaldehyde has a molecular formula of C₆H₅ClN₂O and a molecular weight of 156.56 grams per mole [2] [5] [7]. The compound is assigned the Chemical Abstracts Service registry number 884004-48-2, which serves as its unique identifier in chemical databases [5] [7]. The MDL number MFCD17016043 provides an additional standardized reference for this compound [5] [7].

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O [2] [5] [7]
Molecular Weight156.56 g/mol [2] [5] [7]
CAS Number884004-48-2 [5] [7]
MDL NumberMFCD17016043 [5] [7]
InChI KeySCZVETGVSYSMBV-UHFFFAOYSA-N [2]

The elemental composition includes six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom [2] [5] [7]. This composition reflects the aromatic pyridine core with its three distinct substituents: the amino group contributing two additional nitrogen atoms and two hydrogen atoms, the chlorine substituent adding one chlorine atom, and the aldehyde group providing one oxygen atom [2].

Melting and Boiling Points

Specific melting and boiling point data for 2-amino-4-chloronicotinaldehyde are not explicitly reported in current literature sources [7]. However, analysis of structurally related compounds provides insight into the expected thermal behavior of this molecule. The compound 2-amino-5-chloronicotinaldehyde, which differs only in the position of the chlorine substituent, exhibits a melting point range of 169-171°C [3].
The thermal properties of chloropyridine derivatives vary significantly based on substitution patterns and intermolecular interactions [3] [19]. Simple chloropyridines such as 2-chloropyridine display a melting point of -46°C and boiling point of 168-170°C [19]. The presence of additional functional groups, particularly amino and aldehyde substituents, typically increases both melting and boiling points due to enhanced intermolecular hydrogen bonding [3] [8].

Compounds with similar structural features, such as 2-amino-4-chlorophenol, demonstrate melting points in the range of 137-141°C [8]. The aldehyde functionality in 2-amino-4-chloronicotinaldehyde may contribute to additional intermolecular interactions, potentially resulting in thermal properties within a comparable range [3] [8].

Solubility Parameters

The solubility characteristics of 2-amino-4-chloronicotinaldehyde have not been comprehensively documented in available literature [7]. However, the molecular structure provides insights into expected solubility behavior based on the presence of polar functional groups and the aromatic pyridine core [2].

The amino group at position 2 contributes to the compound's polarity and potential for hydrogen bonding with protic solvents [2]. The aldehyde functional group at position 3 further enhances polarity and provides additional sites for intermolecular interactions [2]. The chlorine substituent at position 4 introduces some degree of lipophilicity while maintaining overall molecular polarity [2].

CompoundWater SolubilityOrganic Solvent SolubilityLog Kow
2-Amino-4-chloronicotinaldehydeNot explicitly reportedLikely soluble in polar organic solventsNot reported
2-Amino-4-chlorophenolSlightly soluble (<0.1 g/100 mL at 20°C)Soluble in methanol1.24
2-Amino-5-chlorophenol2.3 g/L at 25°CSoluble in common organic solventsNot reported

Based on structural similarities with related compounds, 2-amino-4-chloronicotinaldehyde is expected to exhibit limited water solubility due to its aromatic character, while demonstrating good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [6] [8]. The presence of both amino and aldehyde functional groups suggests favorable interactions with protic solvents through hydrogen bonding mechanisms [6].

Structural Variants and Isomers

Comparison with 4-Amino-2-chloronicotinaldehyde

4-Amino-2-chloronicotinaldehyde represents a positional isomer of 2-amino-4-chloronicotinaldehyde, differing in the placement of the amino and chlorine substituents on the pyridine ring [1] [10]. This isomer has the molecular formula C₆H₅ClN₂O and molecular weight of 156.57 grams per mole, nearly identical to the target compound [1].
The structural differences between these isomers significantly impact their electronic properties and chemical reactivity [1] [10]. In 4-amino-2-chloronicotinaldehyde, the amino group is positioned at carbon 4, while the chlorine atom occupies position 2 [1]. This arrangement places the amino group in a meta relationship to the aldehyde functional group, compared to the ortho relationship in 2-amino-4-chloronicotinaldehyde [1] [2].

Property2-Amino-4-chloronicotinaldehyde4-Amino-2-chloronicotinaldehyde
CAS Number884004-48-2338452-92-9
Molecular Weight156.56 g/mol156.57 g/mol
InChI KeySCZVETGVSYSMBV-UHFFFAOYSA-NTYTVKBHUNQMVRB-UHFFFAOYSA-N
SMILESC1=CN=C(C(=C1Cl)C=O)NC1=CN=C(C(=C1N)C=O)Cl
Amino PositionPosition 2Position 4
Chlorine PositionPosition 4Position 2

The different substitution patterns result in distinct electronic environments around the pyridine ring [1] [10]. The 4-amino-2-chloronicotinaldehyde isomer exhibits different resonance stabilization patterns due to the altered positioning of electron-donating and electron-withdrawing groups [10]. These structural variations influence the compounds' spectroscopic properties, chemical reactivity, and potential biological activities [10].

Structural Relationship to Other Chloropyridines

2-Amino-4-chloronicotinaldehyde belongs to the broader family of chloropyridine derivatives, which encompasses a diverse range of compounds with varying substitution patterns [9] [18]. The structural relationships within this family provide insights into the systematic effects of different substituent combinations on molecular properties [9].

The compound 2-amino-5-chloronicotinaldehyde represents another positional isomer where the chlorine atom is located at position 5 rather than position 4 [3] [9]. This isomer has been more extensively studied and exhibits a melting point of 169-171°C, providing a reference point for thermal stability within this structural family [3].

Additional structural variants include 2-amino-6-chloronicotinaldehyde and 4-amino-6-chloronicotinaldehyde, which demonstrate the impact of chlorine positioning on molecular properties [18]. The 2-amino-6-chloronicotinaldehyde isomer places the chlorine atom adjacent to the pyridine nitrogen, creating a unique electronic environment that influences both chemical reactivity and physical properties .

The dichlorinated derivatives, such as 2-amino-4,6-dichloronicotinaldehyde, represent more highly substituted members of this structural family [9]. These compounds have molecular weights of approximately 191.01 grams per mole due to the presence of an additional chlorine atom [9]. The increased halogen substitution typically enhances lipophilicity while potentially reducing water solubility [9].

CompoundCAS NumberMolecular Weight (g/mol)Chlorine Positions
2-Amino-4-chloronicotinaldehyde884004-48-2156.56Position 4
2-Amino-5-chloronicotinaldehyde54856-61-0156.57Position 5
2-Amino-6-chloronicotinaldehyde58584-61-5156.56Position 6
4-Amino-6-chloronicotinaldehyde1001756-21-3156.57Position 6
2-Amino-4,6-dichloronicotinaldehyde2386318-85-8191.01Positions 4 and 6

Reactivity Profile

2-Amino-4-chloronicotinaldehyde exhibits a diverse reactivity profile that stems from the synergistic effects of its multiple functional groups positioned on the pyridine ring system. The compound demonstrates characteristic reactivity patterns consistent with both electron-donating and electron-withdrawing substituents, creating a unique electronic environment that facilitates various chemical transformations .

The reactivity profile is fundamentally governed by the electronic distribution within the pyridine ring system, where the amino group at position 2 provides electron density through mesomeric effects, while the aldehyde group at position 3 and chlorine atom at position 4 withdraw electron density through both inductive and mesomeric mechanisms . This electronic interplay creates distinct reactive sites that can participate in nucleophilic and electrophilic processes with varying degrees of selectivity.

The compound readily undergoes oxidation reactions at the aldehyde functional group, where oxidizing agents such as potassium permanganate can convert the aldehyde to the corresponding carboxylic acid . Conversely, reduction reactions using sodium borohydride or lithium aluminum hydride can reduce the aldehyde to the primary alcohol, providing access to different functional group derivatives .

Nucleophilic substitution reactions represent a particularly important aspect of the compound's reactivity profile. The chlorine atom at position 4 serves as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles under basic conditions . This reactivity pattern is enhanced by the electron-withdrawing nature of both the aldehyde and chlorine substituents, which activate the aromatic ring toward nucleophilic attack.

The amino group at position 2 demonstrates characteristic nucleophilic behavior, participating in condensation reactions and serving as a hydrogen bond donor and acceptor . This functional group can undergo protonation under acidic conditions, with the predicted pKa value of 3.89 indicating moderate basicity [5]. The amino group also enables the formation of Schiff bases when treated with aldehydes or ketones, expanding the synthetic utility of the compound .

Reaction TypeSubstrate/ProductReagents/ConditionsReference
OxidationAldehyde → Carboxylic acidOxidizing agents (e.g., KMnO4)
ReductionAldehyde → Primary alcoholReducing agents (e.g., NaBH4)
Nucleophilic SubstitutionChlorine substitutionNucleophiles in basic conditions
Electrophilic AttackAmino group activationElectrophiles at amino site
Condensation ReactionsAldehyde condensationVarious nucleophiles
Schiff Base FormationAldehyde + primary aminesPrimary amines
Vilsmeier-Haaf ReactionSynthetic precursorFormyl chloride + 4-chloroaniline

Nucleophilic and Electrophilic Sites

The molecular structure of 2-amino-4-chloronicotinaldehyde presents distinct nucleophilic and electrophilic sites that dictate its chemical behavior and synthetic utility. Understanding the electronic distribution and reactivity patterns at these sites is crucial for predicting reaction outcomes and designing synthetic strategies [6].

The amino nitrogen at position 2 represents the most nucleophilic site within the molecule, possessing a lone pair of electrons that can readily participate in nucleophilic attacks [6]. This nitrogen atom demonstrates high reactivity toward electrophiles, enabling the formation of various nitrogen-containing derivatives through condensation reactions, alkylation processes, and coordination with metal centers.

The pyridine nitrogen within the ring system also exhibits nucleophilic character, although to a lesser extent than the amino nitrogen due to its participation in the aromatic π-electron system [6]. This nitrogen can serve as a coordination site for metal complexes and can undergo protonation under acidic conditions, affecting the overall electronic distribution of the molecule.

The aldehyde carbon at position 3 constitutes the primary electrophilic site, displaying characteristic carbonyl reactivity with pronounced electrophilic character [6]. This carbon center is susceptible to nucleophilic attack from various reagents, including organometallic compounds, amines, and hydride sources, leading to the formation of carbinols, imines, and reduced products respectively.

The carbon bearing the chlorine substituent at position 4 represents another electrophilic site, particularly in the context of nucleophilic aromatic substitution reactions [6]. The electron-withdrawing effects of the chlorine atom, combined with the activation provided by the aldehyde group, render this position susceptible to attack by nucleophiles under appropriate conditions.

The pyridine ring carbons exhibit variable reactivity depending on their position relative to the substituents. The electronic effects of the amino, aldehyde, and chlorine groups create a complex pattern of electron density distribution that influences the reactivity of each carbon position [6].

SiteTypeReactivityElectronic EnvironmentReference
Amino nitrogen (N)NucleophilicHigh - lone pair donationElectron-rich [6]
Pyridine nitrogen (N)NucleophilicModerate - aromatic NElectron-rich [6]
Aldehyde carbon (C)ElectrophilicHigh - carbonyl carbonElectron-deficient [6]
Chlorine-bearing carbon (C)ElectrophilicModerate - SNAr susceptibleElectron-deficient [6]
Pyridine ring carbonsVariablePosition-dependentAromatic delocalized [6]
Aldehyde oxygen (O)NucleophilicModerate - H-bondingElectron-rich [6]

Functional Group Chemistry

The functional group chemistry of 2-amino-4-chloronicotinaldehyde encompasses the individual and collective behavior of its constituent functional groups, each contributing unique reactivity patterns that combine to create the compound's overall chemical profile .

Aldehyde Reactivity

The aldehyde functional group at position 3 represents one of the most reactive sites within the molecule, exhibiting characteristic carbonyl chemistry with enhanced electrophilic character due to the electron-withdrawing environment created by the pyridine ring and chlorine substituent . The aldehyde carbon demonstrates high susceptibility to nucleophilic attack, enabling participation in a wide range of addition and condensation reactions.

The aldehyde group readily undergoes nucleophilic addition reactions with various nucleophiles, including amines to form imines, alcohols to form hemiacetals and acetals, and organometallic reagents to form carbinols . The electron-deficient nature of the aldehyde carbon, enhanced by the electron-withdrawing effects of the pyridine ring system, makes these reactions particularly favorable under mild conditions.

Condensation reactions represent another important aspect of aldehyde reactivity, with the compound participating in aldol condensations, Knoevenagel condensations, and related processes . The aldehyde group can also undergo oxidation to form the corresponding carboxylic acid using various oxidizing agents, providing access to carboxylate derivatives with different chemical properties .

Reduction reactions of the aldehyde group yield the corresponding primary alcohol, which can serve as a synthetic intermediate for further functionalization . The choice of reducing agent can influence the selectivity and yield of these transformations, with sodium borohydride and lithium aluminum hydride being commonly employed reagents.

Amino Group Interactions

The amino group at position 2 exhibits characteristic primary amine reactivity, serving as both a nucleophilic site and a hydrogen bond donor/acceptor . The electronic properties of the amino group are influenced by its conjugation with the pyridine ring system, which modulates its basicity and nucleophilicity compared to simple aliphatic amines.

The amino group readily participates in condensation reactions with carbonyl compounds to form Schiff bases, providing a route to more complex nitrogen-containing heterocycles . These reactions are particularly facile due to the electron-donating nature of the amino group, which stabilizes the resulting imine products through resonance effects.

Alkylation reactions of the amino group can proceed under appropriate conditions, leading to secondary and tertiary amine derivatives . The regioselectivity of these reactions depends on the reaction conditions and the nature of the alkylating agent, with primary alkyl halides typically providing better yields than secondary or tertiary alternatives.

The amino group also serves as a coordination site for metal complexes, enabling the formation of various coordination compounds with transition metals . These interactions can significantly alter the electronic properties of the molecule and provide access to novel materials with unique properties.

The hydrogen bonding capability of the amino group influences the compound's solid-state structure and solution behavior, contributing to intermolecular interactions that affect crystallization patterns and solubility characteristics [7] [8].

Chlorine Substitution Patterns

The chlorine substituent at position 4 plays a crucial role in determining the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions . The electron-withdrawing nature of the chlorine atom, combined with the activation provided by the aldehyde group, creates favorable conditions for nucleophilic displacement reactions.

The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles including amines, alcohols, and thiolates . The regioselectivity of these reactions is influenced by the electronic effects of the other substituents, with the combined electron-withdrawing effects of the chlorine and aldehyde groups activating the aromatic ring toward nucleophilic attack.

The inductive electron-withdrawing effect of the chlorine atom influences the reactivity of adjacent positions, particularly affecting the electrophilicity of the aldehyde carbon and the nucleophilicity of the amino group . This electronic influence extends throughout the molecule, creating a complex pattern of reactivity that must be considered when planning synthetic transformations.

The positioning of the chlorine substituent also affects the compound's physical properties, including its dipole moment, solubility characteristics, and intermolecular interactions [5]. These effects contribute to the compound's overall stability and handling characteristics, influencing storage requirements and reaction conditions.

PositionSubstituentElectronic EffectReactivity InfluenceSynthetic Utility
Position 2Amino group (-NH2)Strong +M, weak -IActivates ortho/para to NH-bonding, nucleophilic
Position 3Aldehyde group (-CHO)Strong -M, strong -IDeactivates entire ringCondensation reactions
Position 4Chlorine (Cl)Strong -I, weak -MDeactivates ortho/paraLeaving group for SNAr
Position 5Hydrogen (H)NoneNeutralUnreactive
Position 6Hydrogen (H)NoneNeutralUnreactive

Stability Under Various Conditions

The stability of 2-amino-4-chloronicotinaldehyde under various environmental conditions is a critical consideration for its storage, handling, and synthetic applications. The compound exhibits generally good stability under normal laboratory conditions, but specific environmental factors can influence its degradation patterns and shelf life [9] [5].

Temperature stability represents a fundamental aspect of the compound's behavior, with the predicted boiling point of 308.4 ± 42.0°C indicating thermal stability under normal reaction conditions [5]. The compound remains stable at temperatures below 200°C, making it suitable for most synthetic transformations that occur under moderate heating conditions. However, prolonged exposure to elevated temperatures may lead to decomposition through various pathways, including dehydration, deamination, or oxidation processes.

The compound's behavior under different pH conditions reflects the acid-base properties of its functional groups. With a predicted pKa value of 3.89, the amino group exhibits moderate basicity and can undergo protonation under acidic conditions [5]. The compound demonstrates good stability in acidic environments, where the protonated amino group may actually enhance stability through electrostatic interactions. However, strongly basic conditions may promote decomposition through nucleophilic attack at the electrophilic sites or through elimination reactions.

Moisture sensitivity represents a significant concern for the compound's stability, particularly regarding the aldehyde functional group [9]. The aldehyde can undergo hydration in the presence of water, forming the corresponding gem-diol, which may be unstable and prone to further reactions. Additionally, the amino group can participate in hydrolysis reactions under certain conditions, leading to degradation products that may affect the compound's purity and reactivity.

Light stability is generally good under normal laboratory lighting conditions, with the compound showing no significant photodegradation under standard fluorescent or LED lighting [9]. However, prolonged exposure to intense UV radiation may promote photochemical reactions, particularly involving the conjugated π-electron system of the pyridine ring.

Air and oxygen stability is generally satisfactory, with the compound showing minimal oxidation under normal atmospheric conditions [9]. However, the amino group may undergo slow oxidation over extended periods, particularly in the presence of trace metals or other oxidizing agents. Storage under an inert atmosphere of nitrogen or argon is recommended for long-term preservation of the compound's integrity.

The recommended storage conditions involve maintaining the compound at 2-8°C under an inert atmosphere to minimize degradation and maintain maximum stability [5]. These conditions effectively suppress most degradation pathways while maintaining the compound's reactivity for synthetic applications.

ConditionStabilityDegradation RiskRecommendation
TemperatureStable up to 308°CLow below 200°CStore below room temperature
pH (acidic)Stable (predicted pKa 3.89)LowCompatible with acidic conditions
pH (basic)Potentially unstableModerateAvoid strongly basic conditions
MoistureSensitive to hydrolysisHighKeep dry, use desiccants
LightStable under normal lightLowStandard laboratory lighting OK
Air/OxygenStable under inert atmosphereLowStore under nitrogen/argon
StorageStable at 2-8°C under inert gasMinimalRefrigerate under inert atmosphere
PropertyValueReference
Molecular FormulaC6H5ClN2O [10] [11] [5]
Molecular Weight156.57 g/mol [10] [11] [5]
SMILESC1=CN=C(C(=C1Cl)C=O)N [10] [11]
InChIInChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) [10] [11]
InChI KeySCZVETGVSYSMBV-UHFFFAOYSA-N [10] [11]
CAS Number884004-48-2 [10] [11] [5]
Density (predicted)1.442 ± 0.06 g/cm³ [5]
Boiling Point (predicted)308.4 ± 42.0 °C [5]
Melting PointNot specified [5]
Flash Point178.0 ± 27.9 °C [7]
pKa (predicted)3.89 ± 0.47 [5]
LogP2.10 [7]
SolubilitySoluble in organic solvents
Physical StateCrystalline solid
ColorLight yellow to brown [12]
StabilityStable under normal conditions [9]
Storage ConditionsUnder inert gas at 2-8°C [5]

XLogP3

1.1

Wikipedia

2-Amino-4-chloropyridine-3-carbaldehyde

Dates

Last modified: 08-15-2023

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